molecular formula C8H5ClF2O2 B3095063 Methyl 2-chloro-4,6-difluorobenzoate CAS No. 1261869-14-0

Methyl 2-chloro-4,6-difluorobenzoate

Cat. No. B3095063
CAS RN: 1261869-14-0
M. Wt: 206.57
InChI Key: AGTGSYGWBGMUSG-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4,6-difluorobenzoate” is a compound with the molecular formula C8H5ClF2O2 . It is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 206.58 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Intermediate for Medical and Chemical Synthesis : Studies have reported the synthesis of various chemical compounds using Methyl 2-chloro-4,6-difluorobenzoate or its related derivatives. For instance, it serves as an intermediate in the production of 2-chloro-4,5-difluorobenzoic acids, which are important for developing new medical intermediates. The chlorination, acylation, and oxidation processes involved in its synthesis highlight its versatility in organic chemistry Z. Cui, 2003.

  • Regiocontrol in Chemical Synthesis : Another study emphasizes its role in achieving regiocontrol during chemical synthesis. This is particularly important for creating specific molecular architectures with precise functional group placements, demonstrating its significance in complex organic synthesis T. Thornton & M. Jarman, 1990.

Material Science and Nanotechnology

  • Nanoparticle Carriers for Agricultural Applications : The creation of solid lipid nanoparticles and polymeric nanocapsules containing agricultural fungicides shows the potential of this compound derivatives in enhancing the delivery and efficacy of agricultural chemicals. This application suggests a pathway towards more efficient and environmentally friendly pesticide formulations E. Campos et al., 2015.

Environmental Science

  • Investigation of Chemical Movement in Soil : Research involving the movement of chemicals through soil to subsurface drains incorporated the use of derivatives of this compound to trace the movement of herbicides. Such studies are crucial for understanding the environmental impact of agricultural chemicals and for developing strategies to mitigate pollution D. Jaynes et al., 2001.

Biotechnology and Microbiology

  • Microbial Degradation Studies : Research on Desulfitobacterium chlororespirans Co23's ability to use 3-chloro-4-hydroxybenzoate as a terminal electron acceptor highlights the potential biodegradation applications of related chloro-difluorobenzoate compounds. Such studies are essential for developing bioremediation strategies for chlorinated organic pollutants F. E. Loffler et al., 1996.

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on how to handle the compound safely.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-chloro-4,6-difluorobenzoate are currently unknown . This compound is a fluorinated aromatic ester , and it’s possible that it interacts with enzymes or receptors that metabolize or bind to similar structures.

Mode of Action

As a fluorinated aromatic ester, it may interact with its targets through mechanisms common to this class of compounds, such as reversible binding or irreversible covalent modification. The presence of the fluorine atoms could enhance the compound’s binding affinity or selectivity .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . . The presence of the ester group suggests that it could be metabolized by esterases, and the fluorine atoms might slow down its metabolic rate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect its stability and activity. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that it might be unstable at higher temperatures.

properties

IUPAC Name

methyl 2-chloro-4,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTGSYGWBGMUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857436
Record name Methyl 2-chloro-4,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128800-36-2
Record name Methyl 2-chloro-4,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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